3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene
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Overview
Description
3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a halogenating agent like iodine or bromine.
Introduction of the nitrophenyl group: This step may involve the nitration of a phenyl group followed by its attachment to the diazirine ring.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates reactive carbenes.
Substitution Reactions: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Photolysis: Reactive carbenes that can form covalent bonds with nearby molecules.
Substitution: Various substituted nitrophenyl derivatives.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its ability to form reactive carbenes. Applications include:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Helps in identifying binding sites of biomolecules.
Medicine: Used in drug discovery to identify target proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action involves the generation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it useful for studying molecular interactions and identifying binding sites.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Lacks the nitro group, making it less reactive in certain substitution reactions.
3-(4-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.
Uniqueness
3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of interactions it can participate in. This makes it particularly useful for certain types of photoaffinity labeling experiments.
Properties
IUPAC Name |
3-(3-nitrophenyl)-3-(trifluoromethyl)diazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPBHLGUBTRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20804087 |
Source
|
Record name | 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20804087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629646-13-5 |
Source
|
Record name | 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20804087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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